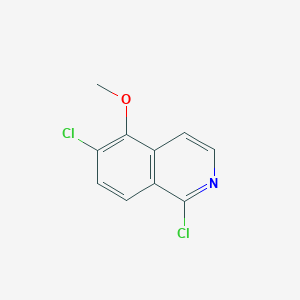

1,6-Dichloro-5-methoxyisoquinoline

Description

Properties

CAS No. |

630423-34-6 |

|---|---|

Molecular Formula |

C10H7Cl2NO |

Molecular Weight |

228.07 g/mol |

IUPAC Name |

1,6-dichloro-5-methoxyisoquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-9-6-4-5-13-10(12)7(6)2-3-8(9)11/h2-5H,1H3 |

InChI Key |

INVUBBLZXUWGHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1C=CN=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination and Methoxylation via Phosphorus Oxychloride (POCl3)

One common approach involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent to introduce chlorine atoms selectively on the isoquinoline ring. For example, the preparation of 1,3-dichloro-7-methoxyisoquinoline has been reported by suspending a hydroxyimino intermediate in POCl3 and refluxing to achieve chlorination and ring closure.

Although this exact compound differs slightly in substitution pattern, the methodology is adaptable for 1,6-dichloro-5-methoxyisoquinoline synthesis by modifying starting materials and reaction conditions.

Chlorination Using Phosphorus Trichloride (PCl3) as a Safer Alternative

A patent for the preparation of 5-methoxy-4,6-dichloropyrimidine describes a method replacing highly toxic POCl3 with phosphorus trichloride (PCl3), which may be adapted for isoquinoline derivatives. The process involves:

- Adding PCl3 to a reaction vessel,

- Gradual addition of the sodium salt of the hydroxy precursor,

- Refluxing at 110–120 °C for 2–6 hours,

- Cooling and workup with organic solvents and water,

- pH adjustment and solvent removal to isolate the dichlorinated product.

This method reduces operator safety risks and production costs, and similar protocols could be optimized for 1,6-dichloro-5-methoxyisoquinoline.

Synthetic Routes Involving Palladium-Catalyzed Couplings

Advanced synthetic strategies reported in academic theses include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) to functionalize isoquinoline derivatives selectively. For instance, 5-substituted isoquinolin-1-ones with various halogen and methoxy groups have been synthesized using Pd-catalyzed couplings followed by chlorination steps.

Although these methods focus on isoquinolin-1-ones rather than isoquinolines, they provide a framework for selective substitution and chlorination that could be adapted to 1,6-dichloro-5-methoxyisoquinoline synthesis.

Comparative Data Table of Preparation Methods

In-Depth Analysis of Reaction Conditions and Yields

POCl3 Method : The chlorination under reflux with POCl3 is a classical approach for chlorinating hydroxy-substituted isoquinoline intermediates. This method is effective but uses highly toxic reagents, requiring stringent safety measures.

PCl3 Alternative : The patent method using phosphorus trichloride offers a less hazardous alternative with controlled addition of the hydroxy precursor and refluxing. The multi-step workup involving organic solvent extraction and pH adjustment helps purify the dichlorinated product.

Pd-Catalyzed Couplings : These modern methods allow for the introduction of substituents at specific positions on the isoquinoline ring before or after chlorination. The yields of coupling reactions can be high (up to 97%), but overall synthesis involves multiple steps and catalysts.

Trichlorophosphate Method : Although this method is reported for a quinoline derivative, it demonstrates the feasibility of chlorination and methoxylation under mild conditions with moderate yields (35%). This method involves refluxing with trichlorophosphate and subsequent purification by column chromatography.

Summary and Recommendations

The preparation of 1,6-dichloro-5-methoxyisoquinoline can be approached through several synthetic routes:

- Direct chlorination of suitable hydroxy or amino-substituted isoquinoline precursors using POCl3 or PCl3,

- Application of palladium-catalyzed cross-coupling reactions to introduce substituents followed by chlorination,

- Adaptation of related quinoline chlorination methods.

The choice of method depends on available starting materials, safety considerations, desired yield, and purity requirements. The phosphorus trichloride-based method offers a balance between safety and efficiency, while palladium-catalyzed methods provide versatility for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloro-5-methoxyisoquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 1 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed

Nucleophilic Substitution: Substituted isoquinolines with various functional groups.

Oxidation: Isoquinoline-5-carboxaldehyde or isoquinoline-5-carboxylic acid.

Reduction: Dihydroisoquinoline derivatives.

Scientific Research Applications

1,6-Dichloro-5-methoxyisoquinoline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

Mechanism of Action

The mechanism of action of 1,6-Dichloro-5-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Electron Effects: The chloro groups in 1,6-Dichloro-5-methoxyisoquinoline create a strong electron-deficient aromatic system, contrasting with the electron-donating methoxy/methyl groups in LA and 6d/6f. This difference may enhance its reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions. The N=O group in LA causes significant deshielding of adjacent carbons (C-1 and C-3), a feature absent in the chloro-methoxy derivative .

Methoxy and carboxamide groups (e.g., in 6f) improve aqueous solubility, whereas the chloro-methoxy derivative is likely more lipophilic, favoring membrane permeability.

Aromaticity and Stability: Fully aromatic systems (e.g., 1,6-Dichloro-5-methoxyisoquinoline) exhibit greater stability compared to dihydro derivatives (e.g., 6d, 6f), which may adopt non-planar conformations, reducing resonance stabilization .

Research Findings and Implications

Reactivity: Chloro-substituted isoquinolines are prone to nucleophilic displacement reactions, whereas methoxy or N-oxide derivatives (e.g., LA) are more resistant. This positions 1,6-Dichloro-5-methoxyisoquinoline as a versatile intermediate for synthesizing polyfunctionalized isoquinolines. The absence of an N-oxide group in the chloro-methoxy compound eliminates the possibility of redox-driven transformations observed in LA .

Spectroscopic Signatures: ¹H and ¹³C NMR spectra of 1,6-Dichloro-5-methoxyisoquinoline would show distinct downfield shifts for protons/carbons near Cl substituents, contrasting with upfield shifts seen near methoxy or N-oxide groups in analogs like LA .

The lipophilicity of 1,6-Dichloro-5-methoxyisoquinoline may enhance blood-brain barrier penetration compared to polar analogs like 6f .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.